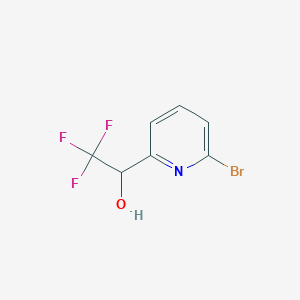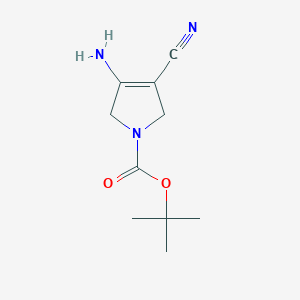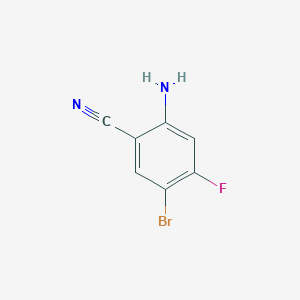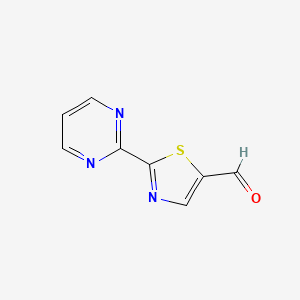
3-Bromo-1-(2,2-dimetilpropil)piperidin-2-ona
Descripción general
Descripción
“3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one” is a chemical compound with the molecular formula C10H18BrNO . It is also known as 3-Bromo-2,2-dimethylpropionylpiperidinone or BDMP. This compound has gained attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The InChI code for “3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one” is 1S/C10H18BrNO/c1-10(2,3)7-12-6-4-5-8(11)9(12)13/h8H,4-7H2,1-3H3 . The molecular weight of the compound is 248.16 .Physical and Chemical Properties Analysis
The compound “3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one” is a powder at room temperature .Aplicaciones Científicas De Investigación
Química Analítica
Debido a su estructura química distintiva, este compuesto puede utilizarse como material estándar o de referencia en química analítica. Puede ayudar en la calibración de instrumentos o en el desarrollo de nuevos métodos analíticos, como la cromatografía o la espectrometría de masas, para la detección y cuantificación de compuestos similares.
Cada una de estas aplicaciones aprovecha la estructura química única de 3-Bromo-1-(2,2-dimetilpropil)piperidin-2-ona para explorar y desarrollar nuevas fronteras científicas. La versatilidad del compuesto lo convierte en un activo valioso en diversos campos de la investigación y la industria .
Safety and Hazards
The compound “3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one” is associated with several hazard statements including H315, H319, and H335 . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-bromo-1-(2,2-dimethylpropyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-10(2,3)7-12-6-4-5-8(11)9(12)13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZTNDGMIFRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)




![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)




